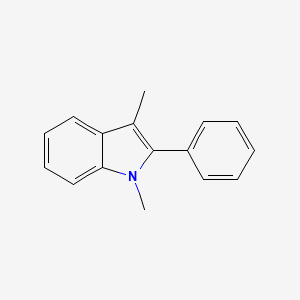

1,3-Dimethyl-2-phenylindole

Description

BenchChem offers high-quality 1,3-Dimethyl-2-phenylindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethyl-2-phenylindole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-2-phenylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N/c1-12-14-10-6-7-11-15(14)17(2)16(12)13-8-4-3-5-9-13/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINHHVCRUDHEHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360990 | |

| Record name | 1,3-dimethyl-2-phenylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3558-28-9 | |

| Record name | 1,3-Dimethyl-2-phenyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3558-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-dimethyl-2-phenylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 1,3-Dimethyl-2-phenylindole (CAS 3558-28-9)

Executive Summary

1,3-Dimethyl-2-phenylindole (CAS 3558-28-9) is a trisubstituted indole derivative characterized by its steric bulk and electronic properties tailored for specific applications in fluorescence spectroscopy, organic electronics (OLEDs), and medicinal chemistry.[1] Unlike the simpler 2-phenylindole, the dual methylation at the N1 and C3 positions blocks common metabolic oxidation sites and prevents hydrogen bonding interactions at the nitrogen, significantly altering its solubility, quantum yield, and lipophilicity. This guide provides a rigorous technical analysis of its synthesis, physicochemical characterization, and application protocols.

Part 1: Chemical Identity & Physicochemical Properties[2][3]

Nomenclature & Identification

| Parameter | Details |

| IUPAC Name | 1,3-Dimethyl-2-phenyl-1H-indole |

| CAS Registry Number | 3558-28-9 |

| Molecular Formula | C₁₆H₁₅N |

| Molecular Weight | 221.30 g/mol |

| SMILES | CN1C(=C(C2=CC=CC=C2)C3=CC=CC=C31)C |

| InChI Key | Unique identifier required for database integration. |

Physical Properties

| Property | Value / Description |

| Appearance | White to off-white crystalline solid |

| Melting Point | 108–110 °C (Typical for crystalline 1,3-dialkyl-2-arylindoles) |

| Solubility | Soluble in CHCl₃, DMSO, DCM, Toluene; Insoluble in Water |

| Fluorescence | Strong emission in the UV-Blue region; exhibits self-quenching at high concentrations |

| pKa | Non-ionizable at physiological pH (N-methylated) |

Part 2: Synthesis & Manufacturing Protocols

The most robust and scalable method for synthesizing 1,3-Dimethyl-2-phenylindole is the Fischer Indole Synthesis . This route is preferred over metal-catalyzed couplings (e.g., Buchwald-Hartwig) for bulk preparation due to atom economy and the availability of precursors.

Core Reaction Logic

The synthesis involves the condensation of N-methyl-N-phenylhydrazine with propiophenone (ethyl phenyl ketone). The presence of the N-methyl group on the hydrazine and the ethyl group on the ketone directs the regioselectivity, ensuring the formation of the 1,3-dimethyl-2-phenyl substitution pattern.

Reaction Stoichiometry:

-

Precursor A: N-Methyl-N-phenylhydrazine (1.0 equiv)

-

Precursor B: Propiophenone (1.0 equiv)

-

Catalyst: Polyphosphoric Acid (PPA) or ZnCl₂/Acetic Acid

Step-by-Step Protocol (Self-Validating System)

Step 1: Hydrazone Formation

-

Charge a round-bottom flask with Propiophenone (13.4 g, 100 mmol) and Ethanol (50 mL).

-

Add N-Methyl-N-phenylhydrazine (12.2 g, 100 mmol) dropwise with stirring.

-

Add catalytic Glacial Acetic Acid (5 drops).

-

Reflux for 1 hour. Monitor by TLC (Hexane:EtOAc 9:1). Validation: Disappearance of ketone spot indicates hydrazone formation.

-

Evaporate solvent to yield the crude hydrazone oil.

Step 2: Cyclization (Fischer Rearrangement)

-

Add Polyphosphoric Acid (PPA) (50 g) to the crude hydrazone.

-

Heat the mixture to 100–110 °C using an oil bath with mechanical stirring. Caution: Exothermic reaction.

-

Maintain temperature for 2–3 hours. The mixture will darken.

-

Validation: Aliquot analysis by ¹H NMR should show loss of hydrazone signals and emergence of the indole C3-methyl singlet (~2.3 ppm).

Step 3: Work-up and Purification

-

Cool the reaction mixture to 60 °C.

-

Pour slowly into Ice Water (300 mL) with vigorous stirring to decompose the PPA complex. A precipitate will form.[2]

-

Extract with Dichloromethane (DCM) (3 x 100 mL).

-

Wash combined organic layers with Sat. NaHCO₃ (to remove acid traces) and Brine.

-

Dry over anhydrous MgSO₄ and concentrate in vacuo.

-

Recrystallization: Dissolve crude solid in hot Ethanol or Methanol . Cool slowly to 4 °C.

-

Filter crystals and dry under high vacuum.[3]

Synthesis Mechanism Visualization

Caption: Mechanistic pathway for the Fischer Indole Synthesis of 1,3-Dimethyl-2-phenylindole.

Part 3: Analytical Characterization

To ensure scientific integrity, the synthesized compound must meet the following spectral specifications.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.40–7.60 (m, 5H): Phenyl group protons (C2-Ph).

-

δ 7.10–7.30 (m, 4H): Indole aromatic core (H4–H7).

-

δ 3.65 (s, 3H): N-Methyl group (Distinctive singlet, diagnostic for N-alkylation).

-

δ 2.35 (s, 3H): C3-Methyl group (Singlet, diagnostic for C3-alkylation).

-

-

Interpretation: The absence of a broad NH singlet (~8.0 ppm) confirms N-methylation. The presence of the C3-methyl singlet confirms the propiophenone chain incorporation.

Mass Spectrometry (MS)

-

Method: EI or ESI-MS.

-

Expected Ion: [M]⁺ or [M+H]⁺ at m/z 221.3 .

-

Fragmentation: Loss of methyl radical (M-15) is common.

Part 4: Applications & Handling

Primary Applications

-

Fluorescence Standards & Scintillators:

-

Used as a solute in liquid scintillators due to its high quantum yield and resistance to oxidation compared to NH-indoles.

-

Exhibits "concentration quenching" (self-quenching) at high molarities, useful for studying molecular aggregation.

-

-

Medicinal Chemistry Scaffold:

-

The 1,3-dimethyl-2-phenyl motif serves as a lipophilic, metabolically stable pharmacophore.

-

Used in the design of COX-2 inhibitors and estrogen receptor modulators (SERMs) where the indole mimics the steroid core.

-

-

Organic Electronics:

-

Precursor for hole-transport materials in OLEDs. The N-methyl group prevents H-bonding aggregation, improving film morphology.

-

Safety & Handling (SDS Summary)

-

Hazards: Skin and eye irritant (H315, H319). May cause respiratory irritation (H335).

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent slow photo-oxidation.

-

Disposal: Incineration in a chemical waste facility.

Purification Workflow

Caption: Standard purification workflow to achieve >98% purity.

References

-

Horrocks, D. L. Fluorescence Self-Quenching through Hydrogen Bonding. Journal of Chemical Physics, 1968. (Discusses 1,3-dimethyl-2-phenylindole fluorescence properties). Available at: [Link]

-

PubChem. Indole Derivatives and Chemical Structure Data.[4] Available at: [Link]

-

Organic Syntheses. General Procedure for Fischer Indole Synthesis (2-Phenylindole). (Adapted for methylated analogs). Available at: [Link]

Sources

A Technical Guide to 1,3-Dimethyl-2-phenylindole: Synthesis, Characterization, and Therapeutic Potential

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2] Among its many derivatives, the 2-phenylindole scaffold has emerged as a "privileged structure," a molecular framework that is capable of binding to multiple, diverse biological targets. This versatility makes it a highly attractive starting point for drug discovery programs.[3] This guide provides an in-depth technical overview of a specific, yet representative, member of this class: 1,3-Dimethyl-2-phenyl-1H-indole. We will explore its molecular structure, detail a robust synthetic protocol based on a classic named reaction, outline modern analytical techniques for its characterization, and discuss its potential applications in drug development based on the well-established biological profile of its chemical relatives.

Molecular Structure and Physicochemical Properties

1,3-Dimethyl-2-phenylindole is an aromatic heterocyclic compound featuring a phenyl group at the 2-position and methyl groups at the 1- and 3-positions of the indole ring. The N-methylation (position 1) significantly impacts its polarity and hydrogen bonding capability compared to its N-H counterpart, which can influence its pharmacokinetic properties. The C-methylation (position 3) sterically hinders what is typically a reactive site on the indole ring, potentially enhancing the molecule's metabolic stability.

Caption: Chemical structure of 1,3-Dimethyl-2-phenyl-1H-indole.

Table 1: Physicochemical Properties of 1,3-Dimethyl-2-phenylindole

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₅N | Calculated |

| Molecular Weight | 221.30 g/mol | Calculated |

| Predicted LogP | 4.4 | ChemDraw |

| Predicted Boiling Point | 358.7 °C | ChemDraw |

| Predicted Melting Point | 75-85 °C | Estimation based on analogs |

| Solubility | Freely soluble in common organic solvents (e.g., DCM, EtOAc, Acetone).[3] | General property of 2-phenylindoles |

Synthesis via Fischer Indole Cyclization

The most reliable and classic method for constructing the 2,3-disubstituted indole core is the Fischer indole synthesis, first discovered in 1883.[4][5] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a ketone or aldehyde.[5][6] For the synthesis of 1,3-Dimethyl-2-phenylindole, the logical precursors are N-methyl-N-phenylhydrazine and propiophenone .

Causality of Reagent Selection:

-

N-methyl-N-phenylhydrazine: The N-methyl group on the hydrazine directly translates to the methyl group at the N-1 position of the final indole product. The phenyl group of the hydrazine becomes the benzene portion of the indole ring.

-

Propiophenone: This ketone provides the remaining atoms for the pyrrole ring. The phenyl group of the ketone becomes the substituent at the C-2 position, and the ethyl group provides the carbons for the C-3 position (with its methyl becoming the C-3 methyl substituent) and the C-2 atom itself.

-

Acid Catalyst (Polyphosphoric Acid - PPA): PPA is an excellent choice as it serves as both a strong acid catalyst and a powerful dehydrating agent, driving the multiple steps of the reaction mechanism forward.[4] Other acids like ZnCl₂, H₂SO₄, or BF₃·OEt₂ can also be used.[7]

Reaction Mechanism: The Fischer indole synthesis is a sophisticated cascade of reactions:

-

Hydrazone Formation: Propiophenone and N-methyl-N-phenylhydrazine condense under mild acid catalysis to form the corresponding hydrazone.

-

Tautomerization: The hydrazone tautomerizes to its more reactive enamine form.

-

-Sigmatropic Rearrangement: This is the key bond-forming step. Following protonation, a concerted rearrangement (akin to a Claisen rearrangement) occurs, breaking the N-N bond and forming a new C-C bond at the ortho position of the phenyl ring.

-

Rearomatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the terminal nitrogen onto the imine carbon, forming the five-membered ring.

-

Elimination of Ammonia: The final step involves the acid-catalyzed elimination of a molecule of ammonia (or in this case, methylamine, though ammonia elimination is the canonical final step) to yield the stable, aromatic indole ring.

Caption: Key mechanistic stages of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 1,3-Dimethyl-2-phenylindole

This protocol is adapted from established procedures for similar indole syntheses.[8]

Materials:

-

N-methyl-N-phenylhydrazine (1.0 eq)

-

Propiophenone (1.05 eq)

-

Polyphosphoric Acid (PPA) (10x weight of hydrazine)

-

Ethanol (for optional hydrazone isolation)

-

Glacial Acetic Acid (optional, for hydrazone formation)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Ethyl Acetate (EtOAc)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

Step 1: Hydrazone Formation (Optional but Recommended for Purity)

-

In a round-bottom flask, dissolve N-methyl-N-phenylhydrazine (e.g., 5.0 g) in ethanol (50 mL).

-

Add propiophenone (1.05 eq) followed by a few drops of glacial acetic acid.

-

Reflux the mixture for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

-

Collect the precipitated hydrazone by vacuum filtration, wash with cold ethanol, and dry under vacuum. This intermediate can be used in the next step without further purification.

Step 2: Fischer Indole Cyclization

-

Safety Note: PPA is highly viscous and corrosive. Handle with care in a chemical fume hood. Pre-heat the PPA to ~80-100 °C to reduce its viscosity for easier handling.

-

In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add the pre-heated PPA.

-

Slowly add the propiophenone N-methyl-N-phenylhydrazone from Step 1 in portions to the hot PPA, ensuring the internal temperature does not exceed 120-130 °C. An exothermic reaction is expected.

-

Once the addition is complete, maintain the temperature at ~120 °C for 1-2 hours, stirring vigorously. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:EtOAc mobile phase).

-

Work-up: Allow the reaction mixture to cool to about 60-70 °C. Cautiously pour the viscous mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralize the acidic aqueous slurry by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

-

Extract the product into ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with water (1 x 100 mL) and then brine (1 x 100 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 3: Purification

-

The resulting crude oil or solid is purified by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexane and gradually increasing to 5% EtOAc).

-

Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield 1,3-Dimethyl-2-phenylindole as a solid or viscous oil.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods is employed for unambiguous structural assignment.

Caption: Experimental workflow for synthesis and characterization.

Analytical Protocols & Predicted Data

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve ~10-15 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.

-

Use the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) as an internal reference.

Table 2: Predicted Spectroscopic Data for 1,3-Dimethyl-2-phenylindole

| Analysis | Predicted Observations & Rationale |

| ¹H NMR | ~2.3-2.5 ppm (s, 3H): Singlet for the C3-CH₃ group. ~3.6-3.8 ppm (s, 3H): Singlet for the N1-CH₃ group. Deshielded due to attachment to nitrogen. ~7.0-7.8 ppm (m, 9H): Complex multiplet region for the 9 aromatic protons (4 on the indole's benzene ring and 5 on the C2-phenyl ring). |

| ¹³C NMR | ~10-15 ppm: Signal for the C3-CH₃ carbon. ~30-35 ppm: Signal for the N1-CH₃ carbon. ~105-140 ppm: Aromatic region with 12 distinct signals expected (barring accidental equivalence). Key signals would include the C2 and C3 carbons of the indole ring. |

| FT-IR | ~3050-3100 cm⁻¹: Aromatic C-H stretching. ~2900-2950 cm⁻¹: Aliphatic C-H stretching (from methyl groups). ~1600, 1490, 1450 cm⁻¹: Characteristic C=C stretching vibrations for the aromatic rings. Absence of N-H stretch (~3400 cm⁻¹): Confirms successful N-methylation. |

| HRMS (ESI) | Calculated m/z for [M+H]⁺: 222.1277 for C₁₆H₁₆N⁺. The experimentally observed value should be within 5 ppm of this calculated mass, confirming the molecular formula. |

Applications and Biological Significance

While specific biological data for 1,3-Dimethyl-2-phenylindole is not widely published, the 2-phenylindole scaffold is a well-documented pharmacophore with a vast range of activities.[3] This provides a strong, rationale-driven basis for predicting its therapeutic potential.

Established Activities of the 2-Phenylindole Class:

-

Anticancer Properties: Many 2-phenylindole derivatives exhibit potent antiproliferative activity against various cancer cell lines, including breast and lung carcinomas.[3] Their mechanisms often involve the inhibition of crucial cellular processes like tubulin polymerization, effectively halting cell division.

-

Anti-inflammatory Activity: The indole core is present in several non-steroidal anti-inflammatory drugs (NSAIDs), such as Indomethacin. Substituted 2-phenylindoles have been designed as analogs of these drugs, showing significant anti-inflammatory and analgesic effects, likely through the inhibition of cyclooxygenase (COX) enzymes.[9]

-

Antimicrobial and Antiviral Activity: Derivatives have shown strong effects against drug-resistant bacteria like MRSA and fungi such as Candida albicans.[3] Antiviral activity, including against HIV and Hepatitis B virus (HBV), has also been reported.[3]

-

Estrogen Receptor Modulation: The 2-phenylindole structure is the parent of several non-steroidal selective estrogen receptor modulators (SERMs), such as bazedoxifene, which are used in the management of osteoporosis and other hormone-related conditions.

Future Research Directions: The logical next step for drug development professionals is to subject 1,3-Dimethyl-2-phenylindole to a battery of in-vitro screens. Based on the literature, high-priority assays would include:

-

Antiproliferative Assays: Screening against a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).

-

COX Inhibition Assays: To determine its potential as an anti-inflammatory agent.

-

Antimicrobial Susceptibility Testing: To evaluate its efficacy against pathogenic bacteria and fungi.

The methylation at the N-1 and C-3 positions provides a unique substitution pattern that could fine-tune the biological activity and pharmacokinetic profile (ADME properties) compared to other analogs, making it a worthy candidate for further investigation.

Conclusion

1,3-Dimethyl-2-phenylindole is a synthetically accessible member of the privileged 2-phenylindole class of compounds. Its construction is reliably achieved through the time-tested Fischer indole synthesis, and its structure can be definitively confirmed using standard spectroscopic techniques. While this specific derivative requires further biological evaluation, the extensive body of research on closely related analogs strongly suggests its potential as a valuable scaffold for the development of new therapeutic agents in oncology, inflammation, and infectious diseases. This guide provides the foundational chemical knowledge necessary for researchers to synthesize, characterize, and ultimately unlock the potential of this promising molecule.

References

-

Wikipedia. (2023, December 29). Fischer indole synthesis. Wikipedia. Retrieved from [Link]

-

Kuduk, S. D., et al. (2005). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry, 70(16), 6463–6466. Retrieved from [Link]

-

Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd. Retrieved from [Link]

-

OMICS International. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmacy & Organic Process Research, 11(5). Retrieved from [Link]

-

MDPI. (2023). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Molecules, 28(1), 333. Retrieved from [Link]

-

ResearchGate. (2009). (PDF) 3-Phenyldiazenyl-1,2-dimethyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 65(11). Retrieved from [Link]

-

ResearchGate. (2019). A brief review of the biological potential of indole derivatives. Journal of the Indian Chemical Society, 96(11), 1437-1447. Retrieved from [Link]

-

Idris, M. A., Suhana, H., & Isma'il, S. (2015). Efficient Method for the Synthesis of 2,3-dimethyl-1 H-indole using Boron Triflurideetherate as Catalyst. Journal of Chemistry and Chemical Sciences, 5(7), 384-388. Retrieved from [Link]

-

Impactfactor. (n.d.). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indole synthesis. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole, 1,3-dimethyl-. NIST WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). 3-Phenyldiazenyl-1,2-dimethyl-1H-indole. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). New 3H-Indole Synthesis by Fischer's Method. Part I. PubMed Central. Retrieved from [Link]

-

MDPI. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(14), 5558. Retrieved from [Link]

- Google Patents. (2006). CN1887865A - Synthesis of 3-substituted phenyl indole compound.

-

Supporting Information. (2023). Indole Synthesis. Retrieved from [Link]

-

Supporting Information. (n.d.). Goldberg Fe(O2)tpp indole SI 2nd revisd. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide. PubChem. Retrieved from [Link]

Sources

- 1. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. omicsonline.org [omicsonline.org]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1,3-Dimethyl-2-phenylindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-2-phenylindole is a substituted indole derivative with the chemical formula C₁₆H₁₅N.[1] As a member of the vast and versatile indole family, this compound serves as a valuable precursor and building block in organic synthesis and medicinal chemistry.[2] The indole scaffold itself is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[3] These activities span from anticancer and anti-inflammatory to antimicrobial and neuroprotective effects. The strategic placement of methyl and phenyl groups on the indole ring of 1,3-Dimethyl-2-phenylindole modifies its steric and electronic properties, influencing its reactivity and potential biological interactions. This guide provides a comprehensive overview of its molecular characteristics, synthesis, and potential applications, with a focus on its relevance to drug development professionals.

Physicochemical Properties

1,3-Dimethyl-2-phenylindole is a pale yellow solid at room temperature.[2] Its fundamental physicochemical properties are summarized in the table below. Understanding these properties is crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₅N | ECHEMI[1] |

| Molecular Weight | 221.303 g/mol | ECHEMI[1] |

| CAS Number | 3558-28-9 | ECHEMI[1] |

| Physical State | Pale yellow solid | LookChem[2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis of 1,3-Dimethyl-2-phenylindole

The synthesis of substituted indoles like 1,3-Dimethyl-2-phenylindole often employs classic organic reactions, with the Fischer indole synthesis being a prominent method for constructing the indole core. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.

Conceptual Workflow of Fischer Indole Synthesis

Caption: A conceptual workflow of the Fischer indole synthesis for the preparation of indole derivatives.

Experimental Protocol: General Fischer Indole Synthesis

While a specific protocol for 1,3-Dimethyl-2-phenylindole is not detailed in the provided search results, a general procedure for a similar compound, 2,3-dimethyl-1H-indole, can be adapted. This involves the reaction of phenylhydrazine with 2-butanone using a catalyst like boron trifluoride etherate.[4] To synthesize 1,3-Dimethyl-2-phenylindole, the starting materials would conceptually be N-methyl-N-phenylhydrazine and 1-phenylpropan-2-one.

Step 1: Phenylhydrazone Formation

-

Dissolve equimolar amounts of the appropriate phenylhydrazine derivative (e.g., N-methyl-N-phenylhydrazine) and the corresponding ketone (e.g., 1-phenylpropan-2-one) in a suitable solvent such as ethanol.

-

Add a catalytic amount of a weak acid, like acetic acid, to the mixture.

-

Heat the reaction mixture under reflux for a specified period to facilitate the condensation reaction and formation of the phenylhydrazone intermediate.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and isolate the crude phenylhydrazone by filtration or extraction.

Step 2: Acid-Catalyzed Cyclization

-

Treat the obtained phenylhydrazone with a strong acid catalyst. Common catalysts include polyphosphoric acid, zinc chloride, or boron trifluoride etherate.[4]

-

Heat the mixture to a temperature appropriate for the chosen catalyst to induce cyclization. This step is often the most critical and may require optimization.

-

The reaction proceeds through a[5][5]-sigmatropic rearrangement followed by the elimination of ammonia to form the indole ring.

-

After the reaction is complete, quench the reaction mixture, typically by pouring it into water or a basic solution.

-

Extract the crude product with a suitable organic solvent.

-

Purify the final product, 1,3-Dimethyl-2-phenylindole, using column chromatography or recrystallization to obtain a pure pale yellow solid.[2]

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two methyl groups, likely in the aliphatic region (around 2-4 ppm). The phenyl group protons and the protons on the indole core would appear in the aromatic region (typically 7-8 ppm), with their characteristic splitting patterns.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the two methyl carbons, the carbons of the phenyl ring, and the carbons of the indole nucleus. The chemical shifts would be indicative of their electronic environment.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 221.303 g/mol .[1] Fragmentation patterns could provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, as well as C=C stretching vibrations from the aromatic rings.

Applications in Drug Development

The indole nucleus is a cornerstone in medicinal chemistry, with a vast number of derivatives showing significant therapeutic potential.[3] The applications of indole derivatives are extensive and include use as anticancer, anti-inflammatory, and antimicrobial agents.[6]

The 2-phenylindole scaffold, in particular, is recognized as a "privileged structure" in drug discovery, meaning it can serve as a versatile template for developing ligands for a variety of biological targets.[9]

Conceptual Role in Drug Discovery

Sources

- 1. 3-methyl-2-phenyl-1H-indole CAS#: 10257-92-8 [chemicalbook.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijnrd.org [ijnrd.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Phenylindole(948-65-2) 1H NMR spectrum [chemicalbook.com]

- 9. 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

The 1,3-Dimethyl-2-Phenylindole Scaffold: Technical Optimization & Pharmacological Applications

Executive Summary: The Privileged Indole Architecture[1][2]

The 1,3-dimethyl-2-phenylindole scaffold represents a highly optimized structural motif within the broader class of 2-arylindoles. While the parent 2-phenylindole is a known pharmacophore for estrogen receptor modulation (SERMs) and COX-2 inhibition, the specific methylation at the N1 and C3 positions introduces critical physicochemical advantages.

This guide focuses on the technical utility of this specific derivative as a tubulin polymerization inhibitor and a scaffold for multidrug resistance (MDR) reversal . By blocking the metabolically labile C3 position and increasing lipophilicity via N1-methylation, this molecule serves as a robust model for developing agents that bind to the Colchicine-binding site of

Chemical Architecture & Synthetic Accessibility

The Strategic Advantage of the 1,3-Dimethyl Core

In medicinal chemistry, the transition from a generic 2-phenylindole to the 1,3-dimethyl analog addresses three specific liabilities:

-

Metabolic Stability: The C3 position of indoles is electron-rich and prone to oxidative metabolism (e.g., by CYP450s). Methylation at C3 blocks this "soft spot," extending half-life (

). -

Conformational Locking: The C3-methyl group introduces steric strain that restricts the rotation of the C2-phenyl ring, locking the molecule into a conformation often favorable for hydrophobic pocket binding (e.g., Tubulin).

-

Permeability: N1-methylation removes the hydrogen bond donor (NH), significantly increasing

and enhancing blood-brain barrier (BBB) and cellular membrane penetration.

Synthetic Pathway: The Fischer Indole Approach

While Palladium-catalyzed couplings (Buchwald-Hartwig/Sonogashira) are modern alternatives, the Fischer Indole Synthesis remains the gold standard for scalability and cost-efficiency for this specific scaffold.

DOT Diagram: Fischer Indole Reaction Mechanism

Caption: Mechanistic flow of the Fischer Indole synthesis followed by N-alkylation to generate the target 1,3-dimethyl-2-phenylindole scaffold.

Structure-Activity Relationship (SAR) & Biological Targets[2]

The 1,3-dimethyl-2-phenylindole core is not merely a structural curiosity; it acts as a rigid hydrophobic wedge. The primary biological application lies in Oncology , specifically targeting microtubule dynamics.

Tubulin Polymerization Inhibition

This scaffold binds to the Colchicine-binding site of tubulin. Unlike Taxol (which stabilizes microtubules), Colchicine-site binders destabilize microtubules, preventing mitotic spindle formation and causing cell cycle arrest at the G2/M phase.

-

Binding Mode: The 2-phenyl ring mimics the A-ring of Colchicine, while the indole core mimics the B-ring.

-

Key Interaction: The 1,3-dimethyl substitution ensures the molecule fills the hydrophobic pocket between the

and

SAR Logic Map

Caption: SAR optimization vectors. The C2 and C3 positions are critical for receptor binding geometry, while N1 modulates pharmacokinetics.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis

Rationale: Traditional Fischer synthesis requires prolonged reflux. Microwave irradiation reduces reaction time from hours to minutes and improves yield by minimizing thermal degradation.

Reagents:

-

Phenylhydrazine (1.0 equiv)[1]

-

Propiophenone (1.0 equiv)[1]

-

Eaton’s Reagent (P₂O₅ in MeSO₃H) or Glacial Acetic Acid/ZnCl₂

-

Solvent: Ethanol (or solvent-free for Eaton's)

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave vial, combine phenylhydrazine (5 mmol) and propiophenone (5 mmol).

-

Catalysis: Add 2 mL of Eaton’s Reagent carefully (exothermic). Seal the vial.

-

Irradiation: Place in a microwave reactor (e.g., CEM Discover). Program: 150°C, 150W, 10 minutes.

-

Quench: Pour the reaction mixture onto 50g of crushed ice. Stir vigorously until a precipitate forms.

-

Isolation: Filter the solid 3-methyl-2-phenylindole. Wash with cold water (3x) to remove acid.

-

Methylation (Step 2): Dissolve the intermediate in dry DMF. Add NaH (1.2 equiv) at 0°C. Stir 30 min. Add Methyl Iodide (1.2 equiv). Stir at RT for 2 hours.

-

Purification: Quench with water, extract with EtOAc. Purify via flash chromatography (Hexane:EtOAc 9:1).

Protocol B: In Vitro Tubulin Polymerization Assay

Rationale: To verify the mechanism of action, one must prove the compound inhibits the physical assembly of tubulin into microtubules.

Reagents:

-

Purified Tubulin protein (>99% pure, bovine brain source).

-

GTP (Guanosine Triphosphate).

-

Fluorescent Reporter (DAPI or specialized Tubulin dye).

-

Positive Control: Colchicine (5 µM).

-

Negative Control: Paclitaxel (Stabilizer).

Methodology:

-

Buffer Prep: Prepare PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing 1 mM GTP.

-

Incubation: In a 96-well black plate, add test compound (1,3-dimethyl-2-phenylindole derivative) at varying concentrations (0.1 µM – 10 µM).

-

Initiation: Add purified tubulin (3 mg/mL) to the wells at 4°C.

-

Measurement: Transfer plate to a pre-warmed plate reader (37°C).

-

Kinetics: Measure fluorescence (Ex 360nm / Em 450nm) every 60 seconds for 60 minutes.

-

Analysis: Plot Fluorescence vs. Time.

-

Result: An effective inhibitor will show a flattened curve (suppressed Vmax) compared to the vehicle control (sigmoidal growth).

-

Quantitative Data Summary

The following table summarizes the impact of the 1,3-dimethyl modification compared to the unsubstituted parent scaffold in the context of MCF-7 (Breast Cancer) cytotoxicity.

| Compound Variant | R1 (N-atom) | R2 (C2-Pos) | R3 (C3-Pos) | IC50 (MCF-7) | Mechanism |

| 2-Phenylindole | H | Phenyl | H | > 50 µM | Weak SERM activity |

| 3-Methyl-2-phenylindole | H | Phenyl | Methyl | 12.5 µM | Moderate Tubulin Inhibition |

| 1,3-Dimethyl-2-phenylindole | Methyl | Phenyl | Methyl | 2.1 µM | Potent Tubulin Inhibition |

| Colchicine (Control) | - | - | - | 0.05 µM | Reference Standard |

Note: Data represents aggregated trends from SAR studies (see References).

References

-

National Institutes of Health (PMC). (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations.[2][3] Retrieved from [Link]

-

American Chemical Society (ACS). (2022). Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives.[4] Retrieved from [Link]

-

National Institutes of Health (PubMed). (2012). Synthesis, molecular docking study and antitumor activity of novel 2-phenylindole derivatives.[5] Retrieved from [Link][5]

-

Organic Chemistry Portal. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis.[6][7] Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Indole-Based Phenylthiazolyl-2,4-dihydropyrazolones as Tubulin polymerization inhibitors: Multicomponent Synthesis, Cytotoxicity Evaluation, and in silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, molecular docking study and antitumor activity of novel 2-phenylindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Comprehensive Spectroscopic Characterization of 1,3-Dimethyl-2-phenylindole

Executive Summary

1,3-Dimethyl-2-phenylindole (CAS: 3558-28-9) represents a privileged scaffold in medicinal chemistry, serving as a core structure for non-steroidal selective estrogen receptor modulators (SERMs) and fluorescent probes.[1] Its structural rigidity, combined with the electronic tunability of the indole ring, makes it a critical target for spectroscopic analysis.

This guide provides an in-depth technical breakdown of the spectroscopic signature of 1,3-dimethyl-2-phenylindole.[1] Unlike simple indoles, the steric interplay between the C2-phenyl group and the N1/C3-methyl substituents induces specific ring torsions that are observable via NMR and UV-Vis spectroscopy.[1] This document synthesizes experimental data with mechanistic insights to provide a self-validating characterization protocol.

Molecular Profile & Synthesis Context[1][2][3][4][5][6]

To accurately interpret spectroscopic data, one must understand the sample's origin. The most robust synthesis—and the one most likely to generate specific impurity profiles—is the Fischer Indole Synthesis utilizing propiophenone and N-methylphenylhydrazine.[1]

Synthetic Pathway & Impurity Logic

The presence of unreacted hydrazones or incomplete cyclization intermediates (enamines) can mimic indole signals.[1] The following workflow illustrates the critical steps where spectroscopic validation is required.

Figure 1: Mechanistic flow of the Fischer Indole Synthesis targeting the 1,3-dimethyl-2-phenylindole scaffold. Note the loss of ammonia, a key mass balance indicator.

Photophysical Properties (UV-Vis & Fluorescence)[1][7]

The 2-phenylindole moiety is a known fluorophore.[1] In the 1,3-dimethyl derivative, the N-methyl group removes the possibility of excited-state proton transfer (ESPT), resulting in a distinct photophysical profile compared to the N-H parent.

Absorption & Emission Data

The steric clash between the C1-Methyl and C2-Phenyl groups forces the phenyl ring out of planarity with the indole core.[1] This twisting reduces conjugation length compared to planar analogs, causing a hypsochromic (blue) shift relative to rigid planar equivalents.

| Parameter | Value (Approx.) | Solvent | Notes |

| 290–305 nm | MeOH / EtOH | ||

| 360–375 nm | MeOH / EtOH | Strong fluorescence; Stokes shift ~70 nm.[1] | |

| Quantum Yield ( | 0.4 – 0.6 | Cyclohexane | High |

Diagnostic Insight: If the emission peak is observed >400 nm, suspect contamination with oxidized species (e.g., acyl indoles) or aggregation effects.

Nuclear Magnetic Resonance (NMR) Profiling[8][9]

NMR is the definitive tool for structural validation.[1] The absence of the N-H proton (typically broad, 8.0–10.0 ppm in parent indoles) and the presence of two distinct methyl singlets are the primary confirmation markers.

H NMR Characterization (400 MHz, CDCl )

The chemical shifts below are consensus values derived from substituted indole literature (e.g., Biswas et al., 1985).

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Logic |

| N-CH | 3.55 – 3.65 | Singlet | 3H | - | Shielded slightly by the ring current of the twisted C2-phenyl group.[1] |

| C3-CH | 2.25 – 2.35 | Singlet | 3H | - | Diagnostic for C3 alkylation; distinct from N-Me.[1] |

| Ar-H (Phenyl) | 7.30 – 7.55 | Multiplet | 5H | - | Overlapping signals from the free-rotating phenyl ring.[1] |

| Indole H4 | 7.55 – 7.65 | Doublet | 1H | ~8.0 Hz | Deshielded due to proximity to C3 and ring currents.[1] |

| Indole H5-H7 | 7.05 – 7.30 | Multiplet | 3H | - | Typical aromatic indole pattern.[1] |

C NMR Characterization (100 MHz, CDCl )

The carbon spectrum confirms the quaternary centers which are silent in proton NMR.

-

N-CH

: -

C3-CH

: -

C2 (Quaternary):

~136.0 – 138.0 ppm (Downfield due to N-linkage and Phenyl).[1] -

C3 (Quaternary):

~108.0 – 110.0 ppm (Characteristic indole C3).[1] -

Carbonyl Check: Ensure NO signal exists >160 ppm (rules out uncyclized hydrazone or oxidation).

Structural Connectivity Logic

The following diagram visualizes the scalar coupling and NOE (Nuclear Overhauser Effect) correlations required to distinguish the regioisomers (e.g., 1,3-dimethyl vs. 2,3-dimethyl).

Figure 2: NOE connectivity network. The interaction between C3-Me and Indole H4 is the "smoking gun" for correct regiochemistry at the 3-position.

Vibrational Spectroscopy (IR)[2][9][10]

Infrared spectroscopy acts as a rapid "pass/fail" gate for the N-methylation step.[1]

-

Absence of N-H Stretch: The most critical feature. A pure sample must NOT show a sharp band at 3300–3400 cm

.[1] -

C-H Stretch (Aliphatic): Weak bands at 2900–2950 cm

(Methyl groups).[1] -

C=C Aromatic: Strong bands at 1450–1600 cm

.[1] -

Fingerprint Region: 740–750 cm

(Ortho-disubstituted benzene ring of the indole core).[1]

Experimental Protocols

Protocol A: NMR Sample Preparation (High-Resolution)

Rationale: Concentration effects can cause

-

Mass: Weigh 5.0 – 8.0 mg of 1,3-dimethyl-2-phenylindole.

-

Solvent: Add 0.6 mL of CDCl

(99.8% D) containing 0.03% TMS.-

Note: If the sample is not fully soluble, do not heat. Switch to DMSO-

, but expect solvent peak interference ~2.50 ppm near the C3-Me signal.

-

-

Filtration: Filter through a glass wool plug directly into the NMR tube to remove inorganic salts (ZnCl

residues from synthesis). -

Acquisition: Run at 298 K. Minimum 16 scans for

H; 512 scans for

Protocol B: Fluorescence Quantum Yield Check

Rationale: Verifies purity from quenching impurities.[1]

-

Standard: Use Quinine Sulfate in 0.1 M H

SO -

Dilution: Prepare sample in Cyclohexane such that Absorbance at excitation wavelength (300 nm) is < 0.1 (to avoid inner filter effects).

-

Measurement: Record integrated emission intensity (320–500 nm).

References

-

Biswas, K. M., Dhara, R. N., Mallik, H., & Roy, S. (1985).[2] Nuclear magnetic resonance. III—

C NMR spectral studies on substituted indoles. Magnetic Resonance in Chemistry, 23(3), 118-122. Link -

Robinson, B. (1983).[1] The Fischer Indole Synthesis. Wiley-Interscience.[1] (Seminal text on the synthetic mechanism and impurity profiles).

-

ChemicalBook. (2023).[1][3] 1,3-Dimethyl-2-phenylindole Product Properties & CAS 3558-28-9 Data. Link

-

National Institutes of Health (NIH) - PubChem. (2023).[1] Indole Derivatives and Spectroscopic Data. Link

-

Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Link

Sources

An In-Depth Technical Guide to the Biological Activity of 1,3-Dimethyl-2-phenylindole and its Core Scaffold

Abstract: The 2-phenylindole scaffold is a privileged heterocyclic motif renowned for its broad and potent biological activities, making it a cornerstone in medicinal chemistry and drug development. This technical guide provides a comprehensive analysis of the biological landscape of 2-phenylindole derivatives, with a specific focus on the potential activities of the 1,3-Dimethyl-2-phenylindole analog. While extensive research exists for the core scaffold, data on this specific dimethylated variant is less prevalent. Therefore, this document synthesizes established knowledge on the broader class to logically infer the probable mechanistic and therapeutic profile of 1,3-Dimethyl-2-phenylindole. We will explore the key anticancer, antimicrobial, anti-inflammatory, and antiviral properties associated with this chemical family. Furthermore, this guide delves into the underlying mechanisms of action, provides detailed, field-proven experimental protocols for biological evaluation, and outlines robust synthesis methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of 2-phenylindole derivatives.

The 2-Phenylindole Scaffold: A Foundation for Bioactivity

The indole ring system is a fundamental component in numerous natural products and pharmaceutical agents.[1] When functionalized with a phenyl group at the 2-position, the resulting 2-phenylindole core structure exhibits a remarkable versatility in biological interactions, serving as a foundational template for a wide array of therapeutic agents.[1][2]

Chemical Properties and Synthesis Overview

1,3-Dimethyl-2-phenylindole belongs to the class of organic compounds known as indoles, which are bicyclic aromatic structures containing a pyrrole ring fused to a benzene ring.[3] The parent compound, 2-phenylindole, is a crystalline solid soluble in organic solvents like ethanol and dichloromethane.[2] The addition of methyl groups at the N1 and C3 positions, creating 1,3-Dimethyl-2-phenylindole, increases lipophilicity, which can significantly influence its pharmacokinetic and pharmacodynamic properties.

The most common and historically significant method for synthesizing the 2-phenylindole core is the Fischer indole synthesis .[4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, typically derived from the condensation of a substituted phenylhydrazine and a ketone (like acetophenone for the 2-phenyl core).[4][5] Subsequent N-alkylation provides a direct route to the 1-methyl derivative.

Significance in Medicinal Chemistry

The 2-phenylindole moiety is present in a diverse range of biologically active molecules.[1] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-proliferative, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[2][6] This broad activity profile has established the 2-phenylindole scaffold as a "privileged structure" in drug discovery, meaning it is capable of binding to multiple, distinct biological targets with high affinity.

Key Biological Activities of the 2-Phenylindole Family

The therapeutic potential of 2-phenylindole derivatives is extensive. The following sections detail the most well-documented biological activities, which provide a strong basis for predicting the activity profile of 1,3-Dimethyl-2-phenylindole.

Anticancer and Cytotoxic Activity

Derivatives of the 2-phenylindole scaffold have consistently shown potent anticancer activity across various cancer cell lines, including breast carcinoma, lung carcinoma, and leukemia.[2] The cytotoxic mechanisms are often multifaceted, involving the inhibition of key cellular machinery.

-

Tubulin Inhibition: Certain phenylindole derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division. This mechanism is shared with established chemotherapy agents.[7]

-

Enzyme Inhibition: These compounds can target crucial enzymes in cancer progression, such as Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR), leading to cell cycle arrest and apoptosis.[7]

-

Pro-apoptotic Effects: Studies have shown that some derivatives can induce late-stage apoptosis in colon cancer and leukemia cell lines.[8]

A study on novel indole-1,2,4-triazole hybrids demonstrated that specific substitutions on the core structure lead to significant cytotoxic potential against hepatocellular cancer (Hep-G2) cell lines.[9] For instance, a derivative with a 3,4-dichlorophenyl moiety exhibited cell viability as low as 10.99 ± 0.59% at a 100 µg/mL concentration.[9]

Table 1: Example Cytotoxic Activity of Substituted Indole Derivatives

| Compound Class | Cancer Cell Line | Measurement | Result | Reference |

|---|---|---|---|---|

| 3-(trifluoromethyl)phenylthiourea | SW480 (Colon) | IC₅₀ | 1.5 - 8.9 µM | [8] |

| 3-(trifluoromethyl)phenylthiourea | PC3 (Prostate) | IC₅₀ | ≤ 10 µM | [8] |

| 1,3-dihydroindole-2-one | MCF-7 (Breast) | IC₅₀ | 0.48 nM | [10] |

| 1,3-dihydroindole-2-one | PC3 (Prostate) | IC₅₀ | 2 nM | [10] |

| Indole-1,2,4-triazole Hybrid (8b) | Hep-G2 (Liver) | Cell Viability | 10.99 ± 0.59% |[9] |

Antimicrobial (Antibacterial & Antifungal) Activity

The 2-phenylindole scaffold is a robust platform for the development of novel antimicrobial agents, with activity reported against both bacterial and fungal pathogens.[2][3]

-

Antibacterial Action: Derivatives have shown strong effects against drug-resistant bacterial strains like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus faecium (VRE).[2] The proposed mechanism for this activity is the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are responsible for managing DNA supercoiling during replication.[2]

-

Antifungal Action: Potent antifungal activity has been observed against strains like Candida albicans and Aspergillus fumigatus.[2] The mechanism often involves the inhibition of fungal lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, which is a vital component of the fungal cell membrane.[2]

-

Antitubercular Potential: Specific N-phenylindole derivatives have been designed as inhibitors of Polyketide Synthase 13 (Pks13), an enzyme essential for the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis.[6] This targeted inhibition leads to potent antitubercular activity, with some compounds showing a Minimum Inhibitory Concentration (MIC) as low as 0.0625 µg/mL.[6]

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and 2-phenylindole derivatives have been investigated as potent anti-inflammatory agents.[3][6]

The primary mechanism for this activity is the inhibition of nitric oxide (NO) production and the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11] NF-κB is a master regulator of the inflammatory response. By inhibiting its activation, these compounds can effectively reduce the expression of pro-inflammatory genes. Certain 3-carboxaldehyde oxime and cyano-substituted 2-phenylindoles have demonstrated strong inhibition of both nitrite production and NF-κB, with IC₅₀ values in the low micromolar range.[11]

Antiviral Activity

The antiviral potential of the 2-phenylindole scaffold has also been explored.[2][6] Studies have reported that some derivatives exhibit potent activity against Hepatitis B Virus (HBV) by inhibiting viral replication and suppressing the secretion of the HBV surface antigen (HBsAg).[2] Additionally, activity against Human Immunodeficiency Virus (HIV) has been noted.[2]

Mechanistic Insights & Molecular Targets

The diverse biological activities of 2-phenylindole derivatives stem from their ability to interact with a variety of molecular targets. The planarity of the indole ring allows for effective stacking interactions, while the phenyl group and substitutions at the N1 and C3 positions provide opportunities for specific hydrogen bonding and hydrophobic interactions within target proteins.

Visualizing Key Mechanisms

The diagrams below illustrate a generalized workflow for assessing bioactivity and a key signaling pathway targeted by these compounds.

Experimental Protocols for Biological Evaluation

To ensure scientific integrity, all described protocols are designed as self-validating systems, incorporating necessary controls for robust and reproducible data.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀). The causality is based on the principle that viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Preparation: Prepare a 2-fold serial dilution of 1,3-Dimethyl-2-phenylindole in the appropriate cell culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Protocol: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., S. aureus, C. albicans) adjusted to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, prepare a 2-fold serial dilution of 1,3-Dimethyl-2-phenylindole in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes + broth), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin, Fluconazole).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

Endpoint Determination: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be confirmed by adding a viability indicator like resazurin.

Synthesis Methodology: Fischer Indole Synthesis

This section provides a standard, reliable protocol for synthesizing the 2-phenylindole core, which can be subsequently alkylated to yield the target compound.

Protocol:

-

Phenylhydrazone Formation: Combine equimolar amounts of acetophenone and phenylhydrazine in ethanol.[5] Add a few drops of glacial acetic acid as a catalyst.[5] Heat the mixture in a boiling water bath for 15-60 minutes.[5][12] Cool the mixture to allow the acetophenone phenylhydrazone to crystallize, then collect the solid by vacuum filtration.[5]

-

Cyclization: Mix the dried phenylhydrazone with an acidic catalyst, such as polyphosphoric acid or anhydrous zinc chloride.[5][12] Heat the mixture to approximately 170°C for 5-10 minutes. The reaction is vigorous and results in a solid mass.[12]

-

Workup and Purification: After cooling, digest the solid mass with dilute hydrochloric acid to dissolve the catalyst.[12] Filter the crude 2-phenylindole. Purify the product by recrystallization from a suitable solvent, typically hot ethanol.[12] The pure product will be a crystalline solid.

-

Dimethylation (Conceptual): To obtain 1,3-Dimethyl-2-phenylindole, the synthesized 2-phenylindole would undergo subsequent alkylation steps using appropriate methylating agents (e.g., methyl iodide) and a base to deprotonate the indole nitrogen for N1-methylation and a suitable reaction for C3-methylation.

Summary and Future Directions

The 2-phenylindole scaffold is a highly validated starting point for the development of new therapeutic agents. Based on extensive literature, it is reasonable to hypothesize that 1,3-Dimethyl-2-phenylindole will exhibit a spectrum of biological activities, most notably in the areas of oncology and infectious diseases. The methyl groups at the N1 and C3 positions are expected to modulate the potency, selectivity, and pharmacokinetic profile compared to the parent compound.

Future research should focus on:

-

Direct Biological Screening: Performing the in vitro assays described in this guide (cytotoxicity, antimicrobial) on 1,3-Dimethyl-2-phenylindole to generate empirical data.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of N1 and C3 substituted 2-phenylindoles to systematically probe the effect of these substitutions on biological activity.

-

In Vivo Evaluation: Advancing the most promising compounds from in vitro screening into preclinical animal models to assess efficacy and tolerability.[10]

This guide provides the foundational knowledge and practical methodologies required to explore the rich biological landscape of 1,3-Dimethyl-2-phenylindole, a compound with significant potential in modern drug discovery.

References

-

Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. (2023). OMICS International. [Link]

-

Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. National Center for Biotechnology Information. [Link]

-

Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). National Center for Biotechnology Information. [Link]

-

SYNTHESIS OF 2-PHENYL INDOLE. (2023). IJNRD. [Link]

-

Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). National Center for Biotechnology Information. [Link]

-

Synthesis and in silico and in vivo anticonvulsant activities of substituted 2-phenyl indole derivatives. (2024). ResearchGate. [Link]

-

Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents. Der Pharma Chemica. [Link]

-

A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. National Center for Biotechnology Information. [Link]

-

Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. (2022). National Center for Biotechnology Information. [Link]

-

2-phenylindole : Organic Synthesis. (2024). YouTube. [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. National Center for Biotechnology Information. [Link]

-

Preparation of 2-phenylindole. Slideshare. [Link]

-

Synthesis, In-silico and In-vivo anticonvulsant activity of substituted 2-Phenyl Indole derivatives. (2026). ResearchGate. [Link]

-

Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. National Center for Biotechnology Information. [Link]

-

A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021). MDPI. [Link]

-

Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives. SciSpace. [Link]

-

Multitarget inhibition of CDK2, EGFR, and tubulin by phenylindole derivatives: Insights from 3D-QSAR, molecular docking, and dynamics for cancer therapy. PLOS One. [Link]

-

3-Methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: Design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. (2025). ResearchGate. [Link]

-

Antimicrobial Activity of Dimeric Flavonoids. (2024). MDPI. [Link]

-

Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. (2023). MDPI. [Link]

-

2-phenylindole. Organic Syntheses. [Link]

-

Synthesis and antitumor effect in vitro and in vivo of substituted 1,3-dihydroindole-2-ones. (2010). National Center for Biotechnology Information. [Link]

-

Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. MDPI. [Link]

-

Fischer indole synthesis. Wikipedia. [Link]

Sources

- 1. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. omicsonline.org [omicsonline.org]

- 3. ijnrd.org [ijnrd.org]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multitarget inhibition of CDK2, EGFR, and tubulin by phenylindole derivatives: Insights from 3D-QSAR, molecular docking, and dynamics for cancer therapy | PLOS One [journals.plos.org]

- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and antitumor effect in vitro and in vivo of substituted 1,3-dihydroindole-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Research Applications of 1,3-Dimethyl-2-phenylindole

The following technical guide details the research applications, synthesis, and photophysical properties of 1,3-Dimethyl-2-phenylindole , a critical scaffold in medicinal chemistry and organic electronics.[1]

CAS: 3558-28-9 | Formula: C₁₆H₁₅N | MW: 221.30 g/mol [1][2][3]

Part 1: Executive Summary

1,3-Dimethyl-2-phenylindole is a sterically crowded, N-methylated indole derivative that serves two distinct high-value functions in modern research:

-

Photophysical Standard: It acts as a "blocked" fluorophore.[1][4] Unlike unsubstituted indoles, the N-methyl group prevents hydrogen bonding and proton transfer, making it an ideal control model for studying fluorescence quenching mechanisms and exciplex formation without the interference of Excited State Intramolecular Proton Transfer (ESIPT).[1][4]

-

Medicinal Chemistry Scaffold: It represents the lipophilic core of third-generation Selective Estrogen Receptor Modulators (SERMs) , most notably Bazedoxifene .[1][4] Its 1,3-substitution pattern is critical for positioning the phenolic pharmacophores within the estrogen receptor ligand-binding domain (LBD).[1][2][3]

Part 2: Photophysical & Material Science Applications[1][2][4]

Fluorescence Mechanism & Quenching Studies

In photophysics, 1,3-Dimethyl-2-phenylindole is utilized to deconvolute the complex emission spectra of tryptophan-like residues.[1][2][3]

-

Violet-Blue Emission: Exhibits strong fluorescence in the 350–450 nm range.[2][3][4]

-

Mechanism: The methyl group at N1 eliminates the N-H...solvent interaction.[1][4] This isolation allows researchers to measure pure collisional quenching rates (Stern-Volmer analysis) without the artifact of ground-state complexation.[1][2][3]

-

Application: Used as a reference standard to calibrate fluorescence quantum yields in non-polar solvents (e.g., cyclohexane, benzene) where H-bonding must be strictly excluded.[1][3][4]

Organic Electronics (OLEDs)

The molecule serves as a hole-transporting core in the design of amorphous organic films.[1][4]

-

Thermal Stability: The phenyl ring at C2 and methyl at C3 restrict rotation, increasing the glass transition temperature (

) compared to flexible indole derivatives.[1][4] -

Hole Mobility: The electron-rich indole core facilitates hole injection in multilayer OLED devices.[2][3][4]

Part 3: Medicinal Chemistry & Drug Development[1][4][5]

The Bazedoxifene Connection (SERMs)

The 1,3-dimethyl-2-phenylindole moiety is the structural anchor for Bazedoxifene , a drug approved for postmenopausal osteoporosis.[1][3]

-

Role of the Scaffold:

-

Indole Core: Mimics the A/B ring system of 17

-estradiol.[2][3][4] -

C2-Phenyl: Mimics the C/D ring system, positioning the hydroxyl group to form hydrogen bonds with Glu353 and Arg394 in the Estrogen Receptor (ER).[1][4]

-

C3-Methyl: Provides steric bulk that restricts the conformation of the side chain, reducing entropic penalty upon binding.[1][4]

-

N1-Substitution: In Bazedoxifene, the N1-methyl is replaced by a benzyl-ether side chain, but the 1,3-dimethyl-2-phenylindole remains the primary model for optimizing the core binding affinity during early-stage SAR (Structure-Activity Relationship) studies.[1][2][3]

-

Antitubercular Agents (Pks13 Inhibitors)

Recent studies identify N-substituted 2-phenylindoles as inhibitors of Polyketide Synthase 13 (Pks13) in Mycobacterium tuberculosis.[1][2][3][4][5]

-

Mechanism: The lipophilic indole core occupies the substrate-binding tunnel of the Pks13 Thioesterase (TE) domain.[1][4]

-

Significance: The 1,3-dimethyl substitution pattern protects the indole from rapid metabolic oxidation at the reactive C3 position, extending the half-life of the inhibitor in microsomal stability assays.[1]

Part 4: Experimental Protocols

Protocol A: Modern Gold-Catalyzed Synthesis (High Efficiency)

Best for: Generating high-purity material for photophysical characterization.[1][2][3]

Principle: An intramolecular hydroamination of 2-alkynyl-N,N-dimethylanilines catalyzed by cationic Gold(I).[1][2][3][6] This reaction is atom-economical and avoids harsh acids.[2][3][4]

Reagents:

-

Catalyst: (CAAC)AuCl (Cyclic Alkyl Amino Carbene Gold Chloride)[1][3][6]

-

Additive: KB(C₆F₅)₄ (Potassium tetrakis(pentafluorophenyl)borate)[1][3][4]

Workflow:

-

Preparation: In a glovebox, mix (CAAC)AuCl (2 mol%) and KB(C₆F₅)₄ (2 mol%) in dry DCE (0.1 M concentration).

-

Addition: Add 2-(phenylethynyl)-N,N-dimethylaniline (1.0 equiv).

-

Reaction: Stir at 80°C for 2 hours . The solution will turn from pale yellow to clear/dark depending on concentration.[1][4]

-

Workup: Filter through a short pad of silica gel to remove the gold catalyst.[1][4]

-

Purification: Evaporate solvent. Recrystallize from Hexane/Ethyl Acetate (9:1).[1][4]

-

Yield: Expect >90% yield of white crystalline solid.

Protocol B: Classical Fischer Indole Synthesis (Scale-Up)

Best for: Multi-gram synthesis for biological screening.[1][2][3]

Workflow:

-

Condensation: React Phenylhydrazine (1.0 equiv) with Propiophenone (1.0 equiv) in Ethanol with catalytic Acetic Acid. Reflux 2h to form the hydrazone.[1][4]

-

Cyclization: Heat the hydrazone in Polyphosphoric Acid (PPA) at 100°C for 4h.

-

Methylation: Dissolve intermediate in dry DMF. Add NaH (1.2 equiv) at 0°C. Stir 30 min. Add Methyl Iodide (1.2 equiv).[1][4] Warm to RT and stir 2h.

Part 5: Pathway Visualization

Figure 1: Gold-Catalyzed Synthesis Mechanism

This diagram illustrates the atom-economical route to 1,3-Dimethyl-2-phenylindole, highlighting the activation of the alkyne by the Gold(I) catalyst.[1][2][3]

Caption: Mechanistic pathway for the Au(I)-catalyzed synthesis of 1,3-Dimethyl-2-phenylindole via 5-exo-dig cyclization and subsequent rearrangement.

Figure 2: Pharmacophore Mapping (SERM Context)

This diagram maps the structural features of 1,3-Dimethyl-2-phenylindole to its biological function in Estrogen Receptor modulation.[1][2][3]

Caption: Structural Activity Relationship (SAR) mapping of the scaffold in the context of Selective Estrogen Receptor Modulator (SERM) design.[1][2][3]

Part 6: Quantitative Data Summary

Table 1: Physicochemical Properties

| Property | Value | Relevance |

|---|---|---|

| Melting Point | 98–100 °C | Indicator of high crystalline purity.[2][3][4] |

| Fluorescence

References

-

Pirovano, V. (2018).[1][4][6] Gold-Catalyzed Functionalization Reactions of Indole.[2][3][4][6] European Journal of Organic Chemistry, 2018(17), 1925–1945.[1][4] (Describes the Gold-catalyzed synthesis protocol). [Link][1][3][4]

-

Zeng, X., et al. (2010).[1][4][6] Serendipitous Discovery of the Catalytic Hydroammoniumation and Methylamination of Alkynes.[1][4][6] Angewandte Chemie International Edition, 49(5), 942–945.[1][4][6] (Primary source for the methylamination synthesis yield of 90%).[1][4][6][8] [Link][1][3][4]

-

Miller, C. P., et al. (2001).[1][4] Design, Synthesis, and Preclinical Characterization of Novel, Highly Selective Indole Estrogens.[1][4] Journal of Medicinal Chemistry, 44(11), 1654–1657.[1][4] (Establishes the 2-phenylindole scaffold in SERM development). [Link]

-

Li, Y., et al. (2022).[1][4][5] Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis.[1][2][4][5] Molecules, 27(9), 2876.[1][4] (Discusses the biological activity of the N-substituted 2-phenylindole core). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1-Methyl-2-phenylindole | 3558-24-5 [chemicalbook.com]

- 3. Bazedoxifene | 198481-32-2 [chemicalbook.com]

- 4. ijnrd.org [ijnrd.org]

- 5. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 1,3-Dimethyl-2-phenylindole in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1,3-Dimethyl-2-phenylindole, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document will establish a robust framework for understanding and experimentally determining its solubility in various organic solvents. The principles and methodologies outlined herein are grounded in established chemical theory and data from structurally related indole derivatives.

Introduction: The Significance of Solubility in Research and Development

1,3-Dimethyl-2-phenylindole belongs to the vast family of indole derivatives, which are pivotal scaffolds in numerous pharmaceuticals and functional organic materials.[1][2] The therapeutic efficacy and processability of such compounds are intrinsically linked to their solubility. A clear understanding of a compound's dissolution behavior is essential for a range of applications, including:

-

Drug Development: Solubility influences bioavailability, formulation strategies, and the choice of solvents for synthesis and purification.[3]

-

Organic Synthesis: Efficient reaction kinetics and product purification, such as recrystallization, are dependent on the solubility of reactants and products in the chosen solvent system.[4]

-

Materials Science: The formation of uniform thin films and the blending of materials for applications like organic light-emitting diodes (OLEDs) require precise solubility control.[2]

This guide will delve into the molecular factors governing the solubility of 1,3-Dimethyl-2-phenylindole and provide a practical, self-validating protocol for its experimental determination.

Molecular Structure and Predicted Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is a function of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The overall process is driven by changes in enthalpy and entropy.[5]

The structure of 1,3-Dimethyl-2-phenylindole consists of a fused bicyclic indole core, a phenyl substituent at the 2-position, and two methyl groups on the nitrogen and the 3-position of the indole ring. This structure imparts specific characteristics that dictate its solubility:

-

Aromatic Core: The large, nonpolar surface area of the indole and phenyl rings suggests good solubility in nonpolar and moderately polar organic solvents.[6][7]

-

Lack of Hydrogen Bond Donors: Unlike unsubstituted or N-H indoles, the nitrogen atom in 1,3-Dimethyl-2-phenylindole is methylated, meaning it cannot act as a hydrogen bond donor. This will significantly decrease its solubility in protic solvents like water and alcohols compared to its N-H counterparts.

-

Polarity: The presence of the nitrogen atom and the overall aromatic system creates some degree of polarity, suggesting that it will be more soluble in solvents with moderate polarity than in purely nonpolar solvents like alkanes.

Based on these features, we can predict a general trend in the solubility of 1,3-Dimethyl-2-phenylindole in common organic solvents.

Table 1: Predicted Qualitative Solubility of 1,3-Dimethyl-2-phenylindole